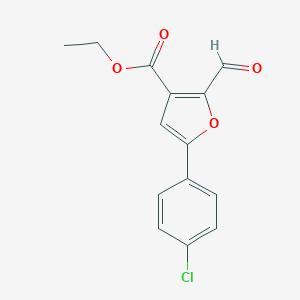

Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate is an organic compound that belongs to the class of furoates It is characterized by the presence of a furan ring substituted with a formyl group and an ethyl ester group, along with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like phosphorus oxychloride and dimethylformamide.

Esterification: The ethyl ester group can be introduced through esterification reactions using ethanol and an acid catalyst.

Substitution with 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Ethyl 5-(4-chlorophenyl)-2-carboxy-3-furoate.

Reduction: Ethyl 5-(4-chlorophenyl)-2-hydroxymethyl-3-furoate.

Substitution: Ethyl 5-(substituted phenyl)-2-formyl-3-furoate.

Scientific Research Applications

Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

Industrial Applications: It can be used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The formyl group can interact with active sites of enzymes, while the 4-chlorophenyl group can enhance binding affinity through hydrophobic interactions. The furan ring can contribute to the overall stability and specificity of the compound.

Comparison with Similar Compounds

Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate can be compared with other similar compounds, such as:

Ethyl 5-(4-bromophenyl)-2-formyl-3-furoate: Similar structure but with a bromine atom instead of chlorine, which can affect reactivity and binding properties.

Ethyl 5-(4-methylphenyl)-2-formyl-3-furoate: Similar structure but with a methyl group instead of chlorine, which can influence hydrophobic interactions and metabolic stability.

Ethyl 5-(4-nitrophenyl)-2-formyl-3-furoate: Similar structure but with a nitro group instead of chlorine, which can alter electronic properties and reactivity.

Each of these compounds has unique properties that can be leveraged for specific applications, making this compound a valuable compound in its own right.

Biological Activity

Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring, a formyl group, and a chlorophenyl substituent. The presence of these functional groups contributes to its reactivity and interactions with biological targets. The compound can undergo various transformations, such as oxidation to form ethyl 5-(4-chlorophenyl)-2-carboxy-3-furoate or reduction to ethyl 5-(4-chlorophenyl)-2-hydroxymethyl-3-furoate.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors. The formyl group is known to engage with active sites on enzymes, while the hydrophobic nature of the 4-chlorophenyl group may enhance binding affinity. This compound has been explored for its potential as an inhibitor or modulator in various biochemical pathways.

Antimicrobial and Anticancer Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of similar compounds have shown significant antibacterial and antifungal activities, suggesting that this compound may possess similar properties . Additionally, compounds with structural similarities have been evaluated for their anticancer effects, particularly against non-small cell lung cancer (A549) cells. For example, certain flavonoids demonstrated potent inhibitory activity against A549 cells, indicating that modifications in structure can yield significant biological effects .

Hypolipidemic Effects

In related research, compounds similar to this compound have been tested for hypolipidemic activity. One study reported that a related compound reduced serum cholesterol and triglyceride levels significantly in animal models . This suggests that this compound may also exhibit lipid-lowering effects, warranting further investigation.

Case Studies and Research Findings

A number of studies have focused on the synthesis and evaluation of derivatives related to this compound:

- Study on Anticancer Activity : A series of synthesized flavonoids were tested against A549 cells. The most potent compound exhibited an IC50 value of 0.46 μM, significantly lower than that of the positive control (5-fluorouracil), indicating strong anticancer potential .

- Hypolipidemic Study : A related compound demonstrated a reduction in serum cholesterol by 23% and triglycerides by 35% at a dose of 0.05%, showcasing its therapeutic promise in managing lipid profiles .

Summary Table of Biological Activities

Properties

IUPAC Name |

ethyl 5-(4-chlorophenyl)-2-formylfuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO4/c1-2-18-14(17)11-7-12(19-13(11)8-16)9-3-5-10(15)6-4-9/h3-8H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOQMTOCKSVCBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384013 |

Source

|

| Record name | ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-64-9 |

Source

|

| Record name | ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.